molecular formula C12H7N3O B1445853 Pyrido[2,3-f]quinoxaline-9-carbaldehyde CAS No. 1351516-06-7

Pyrido[2,3-f]quinoxaline-9-carbaldehyde

Cat. No.: B1445853
CAS No.: 1351516-06-7
M. Wt: 209.2 g/mol
InChI Key: VIYZBHRARIVLOX-UHFFFAOYSA-N
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Description

Pyrido[2,3-f]quinoxaline-9-carbaldehyde (CAS 1351516-06-7) is a high-purity chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Quinoxaline and its fused derivatives, such as pyridopyrazines, are significant scaffolds in medicinal chemistry and materials science . These nitrogen-containing heterocyclic compounds are recognized for their diverse biological activities . Specifically, quinoxaline derivatives have been extensively investigated for their potent antitumoral properties, with many acting as targeted therapies and some undergoing clinical trials . The structural motif is also explored in the development of organic dyes, electroluminescent materials, and organic semiconductors . The aldehyde functional group (-CHO) present on this particular Pyrido[2,3-f]quinoxaline derivative makes it a versatile and valuable synthetic intermediate. It serves as a key building block for further chemical transformations, enabling researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. This compound can undergo various reactions, including condensations and nucleophilic additions, to form Schiff bases, hydrazones, or other complex molecular conjugates aimed at developing novel therapeutic agents .

Properties

IUPAC Name

pyrido[2,3-f]quinoxaline-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O/c16-7-9-3-1-8-2-4-10-12(11(8)15-9)14-6-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYZBHRARIVLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC3=NC=CN=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271246
Record name Pyrido[2,3-f]quinoxaline-9-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351516-06-7
Record name Pyrido[2,3-f]quinoxaline-9-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351516-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-f]quinoxaline-9-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation and Site-Selective Cyclization Approaches

One of the primary synthetic routes to pyrido[2,3-f]quinoxaline derivatives, including aldehyde-functionalized variants, involves cyclocondensation reactions starting from appropriately substituted quinoline or quinoxaline precursors. A key method reported involves the nucleophilic addition and subsequent cyclocondensation of diaminoquinoline derivatives with α-acetyl-N-arylhydrazonoyl chlorides under mild reflux conditions in ethanol with triethylamine as a base.

  • Procedure Summary :

    • Starting from ethyl 7,8-diamino-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives, the reaction with α-acetyl-N-arylhydrazonoyl chlorides proceeds via site-selective condensation at the 8-amino group, followed by intramolecular nucleophilic addition involving the 7-amino group.
    • This sequence leads to the formation of tetrahydropyrido[2,3-f]quinoxaline intermediates, which can be further oxidized or functionalized to yield the desired pyridoquinoxaline aldehyde derivatives.
    • The reaction is typically carried out in ethanol with triethylamine under gentle reflux for 3-4 hours, followed by cooling and purification via preparative silica gel chromatography.
    • Yields reported for related derivatives range from 29% to 43%, indicating moderate efficiency with scope for optimization.
  • Key Features :

    • The reaction is site-selective, favoring condensation at the more nucleophilic amino group.
    • The process is a one-pot cyclocondensation reminiscent of known cyclization reactions of α-acetylnitrile imines, leading to complex fused heterocyclic systems.
    • The method provides a versatile platform for introducing aryl or heteroaryl substituents, which can be tailored for further functionalization to aldehyde derivatives.
Step Reagents/Conditions Outcome Yield (%) Notes
1 Ethyl 7,8-diaminoquinoline derivative + α-acetyl-N-arylhydrazonoyl chloride, EtOH, triethylamine, reflux 3-4 h Formation of tetrahydropyrido[2,3-f]quinoxaline intermediate 29-43 Site-selective cyclocondensation
2 Workup and purification (acidification, chromatography) Isolation of cyclized product - Purification by silica gel TLC

This approach is well-documented in the synthesis of related pyrido[2,3-f]quinoxaline carboxylates and oxo derivatives, providing a foundation for aldehyde functionalization through subsequent oxidation or formylation steps.

Gould-Jacobs Reaction for Pyridoquinoxaline Core Construction

The Gould-Jacobs reaction, a classical method for annulating pyridine rings onto aromatic amines, has been employed to construct the pyrido[2,3-f]quinoxaline skeleton. This involves the condensation of 5-aminoquinoxaline derivatives with β-ketoesters or related reagents, followed by cyclization under acidic or thermal conditions.

  • Application :

    • The reaction enables the formation of 7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carboxylic acid derivatives, which can be further manipulated to introduce aldehyde groups at the 9-position by selective oxidation or formylation.
  • Advantages :

    • Efficient annulation of the pyridine ring onto quinoxaline precursors.
    • Amenable to functional group modifications for aldehyde introduction.
  • Limitations :

    • Requires careful control of reaction conditions to avoid side products.
    • Typically involves multiple steps for aldehyde functionalization.

This method is historically significant and provides a strategic route to the fused heterocyclic core essential for pyrido[2,3-f]quinoxaline-9-carbaldehyde synthesis.

Functional Group Transformations: Introduction of the Aldehyde Moiety

Following the construction of the pyrido[2,3-f]quinoxaline core, the introduction of the 9-carbaldehyde group is commonly achieved via:

  • Selective Oxidation :

    • Oxidation of methyl or hydroxymethyl substituents at the 9-position using reagents such as manganese dioxide (MnO2), selenium dioxide (SeO2), or pyridinium chlorochromate (PCC).
    • Careful control of conditions is necessary to avoid over-oxidation or ring degradation.
  • Formylation Reactions :

    • Vilsmeier-Haack formylation using POCl3 and DMF to introduce the aldehyde group at the 9-position on the aromatic ring.
    • This method is widely used for formylation of heteroaromatic compounds and can be adapted for pyridoquinoxaline systems.
  • Example Protocol :

    • Treatment of the appropriate pyrido[2,3-f]quinoxaline precursor with Vilsmeier reagent at low temperature, followed by aqueous workup, affords the 9-carbaldehyde derivative in moderate to good yields.

These transformations are crucial for obtaining the aldehyde functionality necessary for further derivatization or biological evaluation.

Green and One-Pot Synthetic Strategies

Recent advances in quinoxaline chemistry emphasize eco-friendly and efficient synthetic routes, including:

  • One-Pot Multicomponent Reactions :

    • Combining condensation, cyclization, and functional group introduction steps in a single reaction vessel reduces reaction times and waste.
    • Use of mild bases and solvents such as ethanol enhances sustainability.
  • Microwave-Assisted Synthesis :

    • Microwave irradiation accelerates reaction kinetics and improves yields.
    • Applied to cyclocondensation and formylation steps in quinoxaline synthesis.
  • Eco-Friendly Catalysts :

    • Utilization of non-toxic catalysts and solvent-free conditions where feasible.

While these methods have been broadly applied to quinoxaline derivatives, specific adaptations for this compound are under active investigation, aiming to improve yield, selectivity, and environmental impact.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Main Steps Advantages Yield Range References
Cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides Ethyl 7,8-diaminoquinoline derivatives Ethanol, triethylamine, reflux Nucleophilic addition, cyclization Site-selective, versatile for substitutions 29-43%
Gould-Jacobs annulation 5-Aminoquinoxaline derivatives β-Ketoesters, acid/heat Annulation of pyridine ring Efficient core formation Moderate
Aldehyde introduction via Vilsmeier-Haack formylation Pyridoquinoxaline core compounds POCl3, DMF Electrophilic aromatic substitution Direct formylation Moderate to good Inferred from quinoxaline chemistry
Green and microwave-assisted synthesis Various quinoxaline precursors Microwave irradiation, eco-friendly catalysts One-pot cyclocondensation and functionalization Faster, greener, scalable Under development

The preparation of this compound primarily relies on the construction of the fused pyridoquinoxaline core via cyclocondensation and annulation strategies, followed by selective introduction of the aldehyde group through oxidation or formylation. The site-selective cyclocondensation of diaminoquinoline derivatives with α-acetyl-N-arylhydrazonoyl chlorides under mild conditions is a well-documented and versatile method. Classical approaches such as the Gould-Jacobs reaction provide foundational synthetic routes for the core structure. Recent trends focus on green chemistry and one-pot methods to enhance efficiency and sustainability.

This compound's synthesis is supported by detailed spectral and analytical characterization, confirming the structural integrity and purity of the products. The ongoing research into quinoxaline derivatives’ biological activities, particularly antiviral properties, further motivates the development of efficient and selective synthetic methodologies for this compound and related compounds.

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-f]quinoxaline-9-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrido[2,3-f]quinoxaline-9-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[2,3-f]quinoxaline-9-carbaldehyde varies depending on its application:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The aldehyde group in Pyrido[2,3-f]quinoxaline-9-carbaldehyde distinguishes it from analogs with carboxylic acid (-COOH) substituents. Key structural differences include:

  • Reactivity : Aldehydes are electrophilic and prone to nucleophilic additions (e.g., forming imines or hydrazones), whereas carboxylic acids participate in salt formation or esterification.
Table 1: Structural and Functional Comparisons
Compound Name Core Structure Functional Group Molecular Weight (g/mol) Key Properties
This compound Pyridine + Quinoxaline fused Aldehyde (-CHO) ~209.2* Electrophilic reactivity
Pyrido[2,3-f]quinoxaline-8-carboxylic acid Pyridine + Quinoxaline fused Carboxylic acid ~225.2* Antibacterial activity
9H-Pyrido[2,3-b]indole-6-carboxylic acid Pyridine + Indole fused Carboxylic acid 212.2 Research use only
1,6-Naphthyridine-2-carboxylic acid Bipyridine fused Carboxylic acid ~178.15* Unspecified biological role

*Calculated based on molecular formulas where explicit data was unavailable.

Biological Activity

Pyrido[2,3-f]quinoxaline-9-carbaldehyde is a heterocyclic compound that has garnered interest for its potential biological activities. This compound belongs to the quinoxaline family, which is known for various pharmacological properties, including antimicrobial, antitumoral, and anti-inflammatory effects. The structure of this compound allows it to interact with multiple biological targets, making it a subject of ongoing research.

Antitumor Activity

Research has indicated that derivatives of pyrido[2,3-f]quinoxaline compounds exhibit significant antitumor properties. For instance, a study demonstrated that certain quinoxaline derivatives showed promising activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
This compoundHepG2 (Liver Cancer)5.0
Quinoxaline Derivative XMCF-7 (Breast Cancer)4.5
Quinoxaline Derivative YA549 (Lung Cancer)6.0

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinoxaline ring. Modifications in the chemical structure can lead to enhanced potency or selectivity towards specific biological targets.

  • Substituents at Position 2 : Electron-donating groups tend to increase antitumor activity.
  • Substituents at Position 4 : Halogenated derivatives show improved antimicrobial properties.
  • Aldehyde Functionality : The presence of the aldehyde group is crucial for maintaining biological activity.

Case Studies

Several studies have highlighted the efficacy of pyrido[2,3-f]quinoxaline derivatives in clinical settings:

  • Study on Antitumor Activity : A recent clinical trial investigated the effects of a pyrido[2,3-f]quinoxaline derivative on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 30% of participants.
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited superior activity against multidrug-resistant strains compared to conventional antibiotics.

Q & A

Q. Data Consideration :

ParameterOptimal RangeImpact on Yield
Reaction Time12–24 hoursProlonged time → decomposition
Oxidant Equivalents1.5–2.0 eqExcess → side products

How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Level: Advanced
Methodological Answer:
Contradictions between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. To address this:

Dynamic NMR Analysis : Perform variable-temperature 1H^{1}\text{H} NMR to detect tautomeric equilibria (e.g., aldehyde vs. enol forms) .

DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify dominant conformers .

X-ray Refinement : Re-examine crystallographic data (e.g., using SHELXL ) to confirm bond lengths and angles.

Supplementary Techniques : Use IR spectroscopy to validate carbonyl stretches (~1700 cm1^{-1}) and mass spectrometry for molecular ion confirmation.

Q. Example Workflow :

  • If NMR suggests a planar aldehyde group but X-ray shows slight distortion, consider solvent polarity effects during crystallization.

What safety precautions are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:
Based on structurally related aldehydes (e.g., Quinoxaline-2-carboxaldehyde):

  • Hazards : Skin/eye irritation (GHS Category 2), incompatible with strong oxidizers .
  • Mitigation :
    • Use PPE (nitrile gloves, goggles) and work in a fume hood.
    • Avoid dust formation; employ wet handling techniques.
    • Store in airtight containers under inert gas (N₂) at 2–8°C .
  • Emergency Protocols :
    • Skin contact: Wash with soap/water for 15 minutes .
    • Inhalation: Move to fresh air; administer oxygen if needed .

Decomposition Products : CO, CO₂, NOₓ (ensure proper ventilation) .

How can researchers evaluate the reactivity of the aldehyde group in this compound for downstream functionalization?

Level: Advanced
Methodological Answer:
The aldehyde group is pivotal for nucleophilic additions (e.g., Schiff base formation). To assess reactivity:

Kinetic Studies : Monitor reactions with amines (e.g., aniline) via UV-Vis or 1H^{1}\text{H} NMR to determine rate constants.

Electrophilicity Parameters : Use computational tools (Hammett constants) to predict substituent effects .

Stability Tests : Expose the aldehyde to varying pH (2–12) and track degradation via LC-MS.

Q. Example Data :

Reaction PartnerSolventTemp (°C)Completion TimeYield (%)
HydrazineEthanol252 hours85
HydroxylamineDCM406 hours72

What strategies are effective for resolving low yields in the synthesis of pyrido-quinoxaline derivatives?

Level: Intermediate
Methodological Answer:
Low yields may stem from competing reactions or poor solubility. Solutions include:

  • Catalyst Optimization : Use Pd(OAc)₂/Xantphos for cross-coupling steps (improves regioselectivity) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and enhance yield by 15–20% .
  • Additives : Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.

Q. Case Study :

  • A 2022 study achieved 95% yield for pyrido[2,3-d]pyrimidinones by optimizing catalyst loading (5 mol% Pd) and solvent (toluene/EtOH) .

How can computational modeling guide the design of this compound-based probes?

Level: Advanced
Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases) .
  • DFT/MD Simulations : Analyze electronic properties (HOMO-LUMO gaps) and stability in biological media.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme assays.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Pyrido[2,3-f]quinoxaline-9-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-f]quinoxaline-9-carbaldehyde

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